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Compound of Interest

Compound Name: 14-Anhydrodigitoxigenin

Cat. No.: B3025973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 14-Anhydrodigitoxigenin and other prominent

inhibitors of the Na+/K+-ATPase pump. The objective is to offer a clear, data-driven comparison

to inform research and development in relevant fields. While comprehensive quantitative data

for 14-Anhydrodigitoxigenin is limited in the current literature, this guide summarizes

available information and provides a framework for its evaluation against well-characterized

inhibitors.

Executive Summary
14-Anhydrodigitoxigenin is a cardenolide and a derivative of digitoxin. Like other cardiac

glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase, a

transmembrane pump essential for maintaining electrochemical gradients across the cell

membrane. However, a significant gap exists in the scientific literature regarding the specific

inhibitory potency (IC50 or Ki values) of 14-Anhydrodigitoxigenin against Na+/K+-ATPase. In

contrast, inhibitors such as Digoxin, Digitoxin, and Ouabain have been extensively studied, with

well-defined inhibitory concentrations. This guide presents the available data for these

established inhibitors to serve as a benchmark for the future characterization of 14-
Anhydrodigitoxigenin.
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Due to the limited availability of direct inhibitory data for 14-Anhydrodigitoxigenin, a direct

quantitative comparison is not currently possible. A study on a structurally related compound,

(+)-8(9)-β-anhydrodigoxigenin, which also lacks the C14-hydroxyl group, showed no discernible

cytotoxicity against a panel of human cancer cell lines, suggesting weak or no inhibitory activity

on Na+/K+-ATPase.[1] The following tables summarize the inhibitory activities of well-

characterized Na+/K+-ATPase inhibitors.

Table 1: Inhibitory Potency of Common Na+/K+-ATPase Inhibitors
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Inhibitor Target IC50 / Ki
Cell Line /
System

Reference

Digoxin Na+/K+-ATPase IC50: ~164 nM
MDA-MB-231

cells
[2]

Na+/K+-ATPase IC50: 40 nM A549 cells [2]

Na+/K+-ATPase

α1 isoform
Ki: 147 nM

Purified human

isoforms

Na+/K+-ATPase

α2 isoform
Ki: lower than α1

Purified human

isoforms

Digitoxin Na+/K+-ATPase IC50: 2.34 µM HeLa cells [3]

Na+/K+-ATPase Ki: 167 nM
Purified shark

Na,K-ATPase

Ouabain Na+/K+-ATPase IC50: 89 nM
MDA-MB-231

cells
[2]

Na+/K+-ATPase IC50: 17 nM A549 cells

Na+/K+-ATPase

α1 isoform
Ki: 89 nM

Purified human

isoforms

Digitoxigenin-α-

L-rhamno-

pyranoside

Na+/K+-ATPase IC50: 12 ± 1 nM

Purified pig

kidney Na+/K+-

ATPase

Digitoxigenin-α-

L-amiceto-

pyranoside

Na+/K+-ATPase IC50: 41 ± 3 nM

Purified pig

kidney Na+/K+-

ATPase
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Compound Target ATPase Effect Concentration Reference

Digitoxigenin-α-

L-rhamno-

pyranoside

PMCA
No significant

alteration
Up to 100 nM

Digitoxigenin-α-

L-amiceto-

pyranoside

PMCA ~25% inhibition 100 nM

Signaling Pathways
The primary signaling pathway initiated by the inhibition of Na+/K+-ATPase by cardiac

glycosides is depicted below. This inhibition leads to an increase in intracellular sodium, which

in turn affects the sodium-calcium exchanger, leading to an influx of calcium and subsequent

downstream effects.
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Caption: Inhibition of Na+/K+-ATPase by cardiac glycosides.

Experimental Protocols
A standardized method for assessing the inhibitory activity of compounds on Na+/K+-ATPase is

crucial for comparative studies. The following protocol outlines a common colorimetric assay.

Protocol: In Vitro Na+/K+-ATPase Inhibition Assay
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Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of

inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in

the presence and absence of a specific inhibitor (like ouabain) represents the Na+/K+-

ATPase activity.

Materials:

Purified Na+/K+-ATPase enzyme (e.g., from pig kidney)

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

ATP solution (10 mM)

Test inhibitor (e.g., 14-Anhydrodigitoxigenin) and positive control (e.g., Ouabain)

Malachite Green reagent for Pi detection

96-well microplate

Incubator and microplate reader

Procedure: a. Prepare serial dilutions of the test inhibitor and the positive control. b. In a 96-

well plate, add 50 µL of Assay Buffer to each well. c. Add 10 µL of the diluted inhibitor or

control to the respective wells. d. Add 10 µL of the diluted Na+/K+-ATPase enzyme solution

to all wells. e. Pre-incubate the plate at 37°C for 10 minutes. f. Initiate the reaction by adding

30 µL of 10 mM ATP solution to each well. g. Incubate the plate at 37°C for 20-30 minutes. h.

Stop the reaction by adding 50 µL of the Malachite Green reagent. i. Measure the

absorbance at a wavelength appropriate for the Malachite Green assay (e.g., 620-660 nm). j.

Calculate the percentage of inhibition and determine the IC50 value.
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Caption: General workflow for a Na+/K+-ATPase inhibition assay.
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Conclusion and Future Directions
While 14-Anhydrodigitoxigenin is structurally related to known Na+/K+-ATPase inhibitors,

there is a clear need for direct experimental evidence to quantify its inhibitory potency and

specificity. The information on the structurally similar (+)-8(9)-β-anhydrodigoxigenin suggests

that the C14-hydroxyl group is critical for activity. Future studies should focus on determining

the IC50 value of 14-Anhydrodigitoxigenin against various Na+/K+-ATPase isoforms and

other P-type ATPases to establish a comprehensive specificity profile. The protocols and

comparative data provided in this guide offer a foundation for such investigations, which will be

instrumental in understanding the full pharmacological potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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